4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a chemical compound with the empirical formula C11H9NOS and a molecular weight of 203.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1nc(sc1C=O)-c2ccccc2
. This indicates that the molecule contains a methyl group (CH3) attached to a thiazole ring, which is further connected to a phenyl ring and a formyl group (C=O) . Chemical Reactions Analysis
As mentioned earlier, thiazole derivatives can undergo the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The exact reactions involving this compound are not specified in the sources.Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis of pyrrolo[2,1-b]thiazoles, revealing methods involving substitution into the thiazole 2-methyl group followed by intramolecular cyclisation and dehydration. This process yielded pyrrolothiazoles with a focus on examining the rotational isomerism of derived 5-carbaldehydes, including those structurally related to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (Brindley, Gillon, & Meakins, 1986).
Antimicrobial Applications
- Research conducted in 2017 identified compounds structurally similar to this compound, particularly 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-ones. These compounds demonstrated moderate to excellent antimicrobial activity against various bacterial and fungal strains, highlighting the potential of thiazole derivatives in antimicrobial applications (B'Bhatt & Sharma, 2017).
Structural Characterization and Formation
- Another study detailed the synthesis of thiazole and pyrazoline derivatives from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a compound with structural similarities to this compound. The antimicrobial, anti-inflammatory, and analgesic activities of these synthesized compounds were also evaluated, indicating the chemical's versatility (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Preparation and Investigation of Structural Features
- Research on N,N-Disubstituted 2-aminothiazoles, which are closely related to the compound of interest, explored methods for preparation and investigated their structural features. This study contributes to the understanding of the chemical characteristics of thiazole derivatives (Gillon et al., 1983).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole compounds are known for their diverse biological activities . .
Mode of Action
Thiazole compounds, in general, can interact with various biological targets and cause different effects .
Biochemical Pathways
Thiazole compounds can potentially activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Analysis
Biochemical Properties
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can lead to the formation of DNA double-strand breaks, which can affect cell viability and function. Additionally, this compound has been shown to bind to specific proteins, influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in liver carcinoma cell lines (HepG2), this compound exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can inhibit the activity of topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death . Additionally, this compound can activate certain signaling pathways that promote apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in sustained changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity and modulation of gene expression . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the use of this compound in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Studies have shown that this compound can be efficiently transported into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQJOXOZJEHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383711 |
Source
|
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55327-23-6 |
Source
|
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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